molecular formula C8H14N2S B13170922 4-(3-Methylbutyl)-1,3-thiazol-2-amine

4-(3-Methylbutyl)-1,3-thiazol-2-amine

Cat. No.: B13170922
M. Wt: 170.28 g/mol
InChI Key: JEQLRBINDUWQFY-UHFFFAOYSA-N
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Description

4-(3-Methylbutyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbutyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbutylamine with carbon disulfide and chloroacetaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbutyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Methylbutyl)-1,3-thiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Methylbutyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methylbutyl)-1,3-thiazole: Lacks the amine group, which affects its reactivity and applications.

    4-(3-Methylbutyl)-1,3-oxazole: Contains an oxygen atom instead of sulfur, leading to different chemical properties.

    4-(3-Methylbutyl)-1,3-imidazole: Contains two nitrogen atoms in the ring, influencing its biological activity.

Uniqueness

4-(3-Methylbutyl)-1,3-thiazol-2-amine is unique due to the presence of both sulfur and nitrogen in the thiazole ring, combined with the 3-methylbutyl group. This combination imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

4-(3-methylbutyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H14N2S/c1-6(2)3-4-7-5-11-8(9)10-7/h5-6H,3-4H2,1-2H3,(H2,9,10)

InChI Key

JEQLRBINDUWQFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CSC(=N1)N

Origin of Product

United States

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